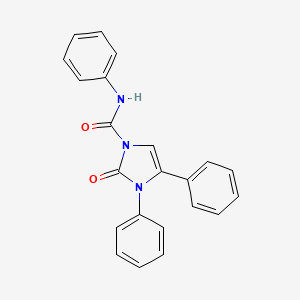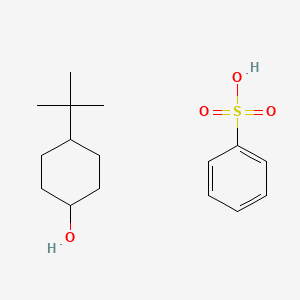
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol is a compound that belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These compounds contain a sulfonic acid group attached to a benzene ring. The compound also features a 4-tert-butylcyclohexan-1-ol moiety, which is a cyclohexane ring with a tert-butyl group and a hydroxyl group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;4-tert-butylcyclohexan-1-ol typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces the sulfonic acid group to the benzene ring. The 4-tert-butylcyclohexan-1-ol moiety can be synthesized through the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) as the reducing agent . The reaction is carried out in ethanol at room temperature, followed by the addition of dilute hydrochloric acid to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation processes using sulfuric acid or oleum. The production of 4-tert-butylcyclohexan-1-ol may involve catalytic hydrogenation of the corresponding ketone under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 4-tert-butylcyclohexan-1-ol moiety can be oxidized to form a ketone.
Reduction: The ketone group in 4-tert-butylcyclohexanone can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of ketones to alcohols.
Substitution: Reagents such as phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) are used to convert sulfonic acids to sulfonyl chlorides.
Major Products
Oxidation: 4-tert-butylcyclohexanone.
Reduction: 4-tert-butylcyclohexanol.
Substitution: Sulfonamides, sulfonyl chlorides, and esters.
Scientific Research Applications
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-tert-butylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a sulfonic acid group attached to a benzene ring.
4-tert-Butylcyclohexanol: A compound with a cyclohexane ring, a tert-butyl group, and a hydroxyl group.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol is unique due to the presence of both a benzenesulfonic acid moiety and a 4-tert-butylcyclohexan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
632340-18-2 |
|---|---|
Molecular Formula |
C16H26O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
benzenesulfonic acid;4-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O.C6H6O3S/c1-10(2,3)8-4-6-9(11)7-5-8;7-10(8,9)6-4-2-1-3-5-6/h8-9,11H,4-7H2,1-3H3;1-5H,(H,7,8,9) |
InChI Key |
BDRHRDNWLBIYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


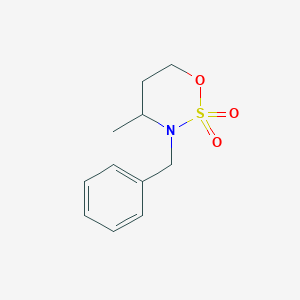
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
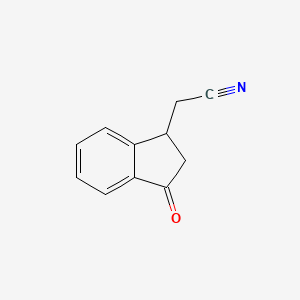
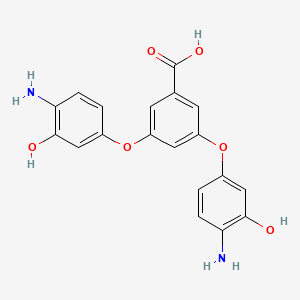
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
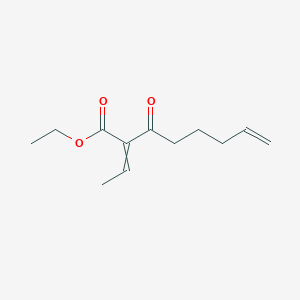
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
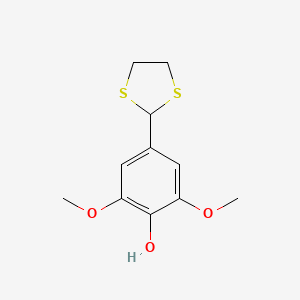
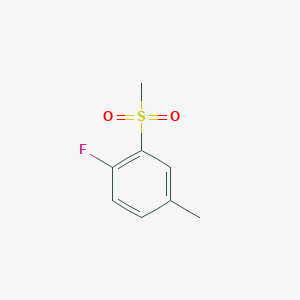

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
